2,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with methoxy groups and an indoline moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a suitable aromatic precursor to introduce the sulfonamide group. This can be achieved using reagents like chlorosulfonic acid or sulfur trioxide in the presence of a base.
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Introduction of Methoxy Groups: : The methoxy groups at the 2 and 5 positions of the benzene ring are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
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Attachment of the Indoline Moiety: : The indoline derivative is synthesized separately, typically starting from indole through a series of reactions including alkylation and reduction. The indoline moiety is then coupled to the benzenesulfonamide core via a nucleophilic substitution reaction.
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Incorporation of the Pyrrolidine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
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Substitution: : The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s sulfonamide group suggests potential antibacterial activity, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the indoline and pyrrolidine moieties may interact with various biological pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzenesulfonamide: Lacks the indoline and pyrrolidine groups, making it less complex and potentially less biologically active.
N-(2-(1-Methylindolin-5-yl)ethyl)benzenesulfonamide: Similar structure but without the methoxy groups, which may affect its reactivity and biological properties.
2,5-Dimethoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: Lacks the indoline moiety, which could influence its interaction with biological targets.
Uniqueness
The uniqueness of 2,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-25-13-10-18-14-17(6-8-20(18)25)21(26-11-4-5-12-26)16-24-31(27,28)23-15-19(29-2)7-9-22(23)30-3/h6-9,14-15,21,24H,4-5,10-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBOPNYDJINGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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